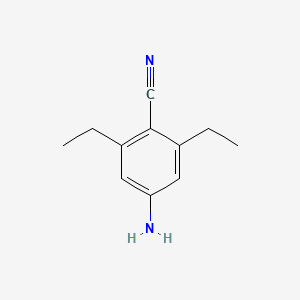

4-Amino-2,6-diethylbenzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

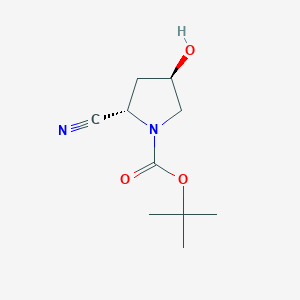

The compound 4-Amino-2,6-diethylbenzonitrile is a derivative of benzonitrile with an amino group at the 4-position and ethyl groups at the 2 and 6 positions on the benzene ring. While the provided papers do not directly discuss 4-Amino-2,6-diethylbenzonitrile, they do provide insights into the behavior and characteristics of similar compounds, such as 4-aminobenzonitrile and its derivatives, which can be used to infer properties about the compound .

Synthesis Analysis

The synthesis of aminobenzonitriles, including those with substituents on the benzene ring, can be achieved through various methods. One such method is the aminocyanation of arynes, which allows for the chemoselective synthesis of 1,2-bifunctional aminobenzonitriles by the direct addition of aryl cyanamides to arynes. This process cleaves inert N-CN bonds and introduces both amino and cyano groups synchronously, leading to a range of synthetically useful derivatives .

Molecular Structure Analysis

The molecular structure of aminobenzonitrile derivatives can be examined using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the amino analogs of 4,4'-[1,5-pentanediylbis(oxy)]bisbenzonitrile exhibit different conformations of the central linker and molecular packing modes influenced by the position of nitrogen atoms within the aliphatic linker. These structural variations are reflected in the solid-state NMR spectra and are crucial for understanding the intermolecular interactions, such as hydrogen bonding, that these compounds can engage in .

Chemical Reactions Analysis

Aminobenzonitriles can participate in various chemical reactions due to the presence of reactive amino and cyano groups. The amino group, in particular, can form hydrogen bonds, which can influence the reactivity and interaction of the molecule with other chemical species. For example, the microsolvation of the 4-aminobenzonitrile cation in a nonpolar solvent has been studied, revealing how the amino group's acidic protons form hydrogen bonds with ligands, affecting the vibrational frequency shifts and providing insights into the solvation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzonitriles are closely related to their molecular structure. The amino group's pyramidal character and its orientation relative to the phenyl ring can influence the compound's crystal packing and intermolecular interactions. For example, in 4-aminobenzonitrile, the amino group has a significant out-of-plane displacement, which affects the crystal structure and stability at various temperatures . Additionally, the presence of substituents like chlorophenyl or dimethoxyphenyl groups can lead to variations in the dihedral angles and hydrogen bonding patterns, further influencing the physical properties of these compounds .

安全和危害

属性

IUPAC Name |

4-amino-2,6-diethylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-3-8-5-10(13)6-9(4-2)11(8)7-12/h5-6H,3-4,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBZCJQSHLJQPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1C#N)CC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648646 |

Source

|

| Record name | 4-Amino-2,6-diethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,6-diethylbenzonitrile | |

CAS RN |

1003708-27-7 |

Source

|

| Record name | 4-Amino-2,6-diethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292773.png)

![2-[(3-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292774.png)